methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
Description
Methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS: 477863-85-7) is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring bearing an allylamino carbonyl group and a methyl ester moiety. Its molecular formula is C₁₄H₁₄N₂O₃S, with a molecular weight of 290.34 g/mol .
Properties
IUPAC Name |
methyl 3-[2-(prop-2-enylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-3-7-15-13(17)11-5-4-8-16(11)10-6-9-20-12(10)14(18)19-2/h3-6,8-9H,1,7H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPECGWCQSHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, with the CAS number 477863-85-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2O3S, with a molecular weight of 290.34 g/mol. The compound features a pyrrole ring, a thiophene moiety, and an allylamino carbonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3S |
| Molecular Weight | 290.34 g/mol |
| CAS Number | 477863-85-7 |
| Purity | 95% |
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
1. Anticancer Properties
Studies have demonstrated that this compound has potential anticancer effects. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) cells, suggesting significant cytotoxicity .
2. Antimicrobial Activity
this compound has also shown antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates a potential therapeutic application in conditions characterized by inflammation.
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
1. Apoptosis Induction
The compound activates caspase pathways leading to programmed cell death in cancer cells, which is crucial for its anticancer activity.
2. Enzyme Inhibition
It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is its potential as an anticancer agent. Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer cells.
- In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as therapeutic agents .
Synthesis of Functionalized Derivatives
This compound serves as a versatile precursor for synthesizing a wide range of functionalized derivatives with enhanced biological activities. The ability to modify its structure allows researchers to explore various substitutions that can lead to improved efficacy and selectivity against specific targets in cancer therapy.
Material Science Applications
Beyond medicinal chemistry, this compound can be utilized in the development of advanced materials. Its thiophene moiety can impart unique electronic properties, making it suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors.
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor activity of a series of methyl derivatives, including this compound, using chick chorioallantoic membrane models. The results indicated a marked reduction in tumor size, supporting the compound's potential application in cancer treatment .
Case Study 2: Synthesis and Characterization
Another research effort focused on the synthesis of various derivatives from this compound through multi-step organic reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and facilitating further biological evaluation .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.
Reagents and Conditions
-
Basic Hydrolysis : Aqueous NaOH (2M) in methanol/water (1:1 v/v) at 80°C for 6 hours .
-
Acidic Hydrolysis : HCl (6M) in refluxing ethanol for 8 hours .
Major Product :
3-{2-[(Allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylic acid.
Key Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Basic Hydrolysis | 85 | 98 |
| Acidic Hydrolysis | 78 | 95 |
Nucleophilic Substitution at the Allyl Carbamate
The allylamino group participates in nucleophilic substitution reactions due to the electrophilic nature of the carbamate carbonyl.
Reagents and Conditions
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 110°C (microwave-assisted) .
-
Acylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0°C to room temperature .
Major Products :
-
Alkylated derivative: Methyl 3-{2-[(alkylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate.
-
Acetylated derivative: Methyl 3-{2-[(acetylallylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate.
Reaction Efficiency
| Reaction Type | Time (h) | Yield (%) |
|---|---|---|
| Alkylation | 2 | 92 |
| Acylation | 4 | 88 |
Oxidation of the Thiophene Ring
The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.
Reagents and Conditions
-
Sulfoxide Formation : m-Chloroperbenzoic acid (mCPBA, 1.2 eq) in DCM at 0°C for 2 hours .
-
Sulfone Formation : H₂O₂ (30%) in acetic acid at 60°C for 12 hours .
Major Products :
-
Sulfoxide: Methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 1-oxide.
-
Sulfone: this compound 1,1-dioxide.
Oxidation Outcomes
| Product | Oxidizing Agent | Yield (%) |
|---|---|---|
| Sulfoxide | mCPBA | 75 |
| Sulfone | H₂O₂/AcOH | 68 |
Reduction of the Carbamate Group
The carbamate group can be reduced to a secondary amine using strong reducing agents.
Reagents and Conditions
Major Product :
Methyl 3-{2-[(allylamino)methyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate.
Reduction Efficiency
| Reducing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| LiAlH₄ | 65 | 82 |
Cycloaddition Reactions
The allyl group participates in [2+2] cycloaddition reactions under UV light, forming cyclobutane derivatives.
Reagents and Conditions
Major Product :
Methyl 3-{2-[(cyclobutylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate.
Cycloaddition Yield : 58% (isolated).
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, while photolytic stability tests show <5% degradation after 48 hours under UV light (365 nm) .
Comparison with Similar Compounds
Structural Analogs in the Thiophene-Pyrrole Series
The compound is closely related to derivatives where the allylamino group is replaced by other substituents. Key analogs include:
| Catalog Number | Substituent on Pyrrole | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 170807 | Benzylamino carbonyl | C₁₈H₁₆N₂O₃S | 340.40 | 477863-81-3 |
| 170808 | Allylamino carbonyl | C₁₄H₁₄N₂O₃S | 290.34 | 477863-85-7 |
| 170810 | Methylamino carbonyl | C₁₂H₁₂N₂O₃S | 264.31 | 477863-90-4 |
| — | Allylamino-oxoacetyl extension | C₁₅H₁₄N₂O₄S | 318.35 | 860649-80-5 |
Key Observations :
- Steric and Electronic Effects: The benzylamino analog (170807) has a bulkier aromatic substituent, increasing molecular weight by ~17% compared to the allylamino derivative. This may reduce solubility in polar solvents but enhance π-π stacking interactions in solid-state applications .
- Allylamino vs. Methylamino: The allylamino group (170808) introduces unsaturation, enabling further reactivity (e.g., Michael additions or polymerizations), whereas the methylamino group (170810) offers simpler hydrophobicity .
- Oxoacetyl Extension : The compound with CAS 860649-80-5 features an additional oxoacetyl spacer, increasing molecular weight to 318.35 g/mol. This modification could influence hydrogen-bonding capacity and bioavailability .
Pharmacological and Functional Comparisons
- Thiazole Derivatives: Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate () shares a pyrrole-carboxylate backbone but substitutes the thiophene with a thiazole ring.
- Pyrazolo-Pyrimidine Hybrids: Compounds like those in (e.g., pyrazolo[3,4-d]pyrimidin-chromenone derivatives) exhibit distinct heterocyclic systems but share carboxylate functionalities. These are often explored as kinase inhibitors, highlighting the versatility of carboxylate-substituted heterocycles in drug design .
Table 1: Comparative Physicochemical Properties
| Property | Target Compound (170808) | Benzylamino Analog (170807) | Methylamino Analog (170810) | Oxoacetyl Derivative (860649-80-5) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 290.34 | 340.40 | 264.31 | 318.35 |
| Key Functional Groups | Allylamino, ester | Benzylamino, ester | Methylamino, ester | Allylamino-oxoacetyl, ester |
| Potential Applications | Drug intermediates | Materials science | Bioactive scaffolds | Polymer precursors |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, and what are their key methodological considerations?
- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, analogous pyrrole-thiophene hybrids are prepared by reacting γ-keto amides with thiophene derivatives under basic conditions, followed by allylamine coupling . Key steps include:
- Cyclization : Use of base-catalyzed conditions (e.g., KOH in ethanol) to form the pyrrole ring .
- Carbamoylation : Allylamine is introduced via a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) to form the 2-[(allylamino)carbonyl] substituent .
- Yield Optimization : Reported yields for similar compounds range from 70% to 98%, depending on solvent purity and reaction time .
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of allylamino (δ ~5.8–6.2 ppm for vinyl protons) and thiophene-carboxylate (δ ~165 ppm for carbonyl) groups .
- X-Ray Crystallography : Single-crystal analysis (e.g., using CuKα radiation) provides unambiguous confirmation of the pyrrole-thiophene linkage and spatial arrangement of substituents .
- IR Spectroscopy : Detect characteristic peaks for amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for allylamino-pyrrole-thiophene derivatives?
- Analysis : Discrepancies often arise from variations in reaction conditions. For example:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve carbamoylation yields (~98%) compared to ethanol (~85%) due to enhanced nucleophilicity .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄) can reduce byproducts in allylamine coupling steps .
- Data-Driven Approach : Use Design of Experiments (DoE) to statistically optimize parameters like temperature, solvent, and stoichiometry .
Q. What mechanistic insights exist for the cyclization step in synthesizing the pyrrole core?
- Mechanistic Study : Base-catalyzed cyclization of γ-keto amides proceeds via enolate intermediate formation, followed by intramolecular nucleophilic attack. Key findings include:
- Solvent Role : Trace water in "anhydrous" ethanol facilitates proton transfer, critical for ring closure .
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) stabilize intermediates, accelerating cyclization .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. How can this compound be applied in medicinal chemistry, and what are the challenges in biological assay design?
- Applications : The compound’s heterocyclic core is a scaffold for kinase inhibitors or antimicrobial agents. For example:
- Anti-Cancer Probes : Modify the allylamino group to target ATP-binding pockets in kinases .
- Antimicrobial Screening : Assess activity against Gram-negative bacteria using MIC assays, noting potential solubility issues due to the ester group .
- Assay Design :
- Solubility Optimization : Use DMSO/water mixtures (<1% DMSO) to prevent compound aggregation.
- Metabolic Stability : Evaluate ester hydrolysis in plasma using LC-MS to identify active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
